7-Pentylidenetridecane

Description

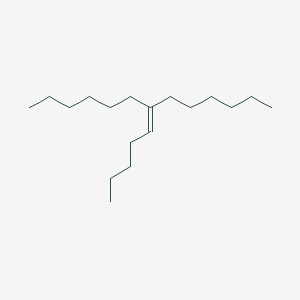

7-Pentylidenetridecane is a hypothetical branched alkane characterized by a tridecane backbone (13 carbon chain) with a pentylidene substituent at the 7th position. Branched alkanes like these are critical in industrial applications, including lubricants, fuels, and polymer precursors, where branching influences physical properties such as viscosity, melting point, and oxidative stability .

Properties

CAS No. |

56671-74-0 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

7-pentylidenetridecane |

InChI |

InChI=1S/C18H36/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-14,16-17H2,1-3H3 |

InChI Key |

ZOAQPZPVKINTDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CCCCC)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetridecane can be achieved through several methods, including:

Alkylation Reactions: One common method involves the alkylation of tridecane with pentylidene halides under the presence of a strong base such as sodium hydride.

Grignard Reactions: Another approach is the reaction of a Grignard reagent derived from pentylidene bromide with a tridecane derivative.

Industrial Production Methods: Industrial production of this compound typically involves:

Catalytic Processes: Utilizing catalysts such as zeolites or metal oxides to facilitate the alkylation reactions.

High-Pressure Reactions: Conducting the reactions under high pressure to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Pentylidenetridecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into simpler alkanes using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

Halogenating Agents: Chlorine, bromine.

Major Products:

Oxidation Products: Ketones, alcohols.

Reduction Products: Simpler alkanes.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

7-Pentylidenetridecane has several applications in scientific research, including:

Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.

Biology: Investigated for its potential biological activity and interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism of action of 7-Pentylidenetridecane involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.

Pathways Involved: The compound may influence lipid metabolism and membrane fluidity due to its hydrophobic nature.

Comparison with Similar Compounds

Table 1: Molecular Characteristics of Analogous Compounds

Key Observations :

- Chain Length : Longer carbon chains (e.g., C₁₈ in 7-methylheptadecane) exhibit higher molecular weights and boiling points, as seen in gas chromatography (GC) retention indices .

Gas Chromatography (GC) Behavior

Table 2: GC Retention Indices and Temperature Data

Analysis :

- Retention Trends : Longer chains (e.g., C₁₈ vs. C₁₄) result in higher RI values due to increased van der Waals interactions with the column stationary phase .

- Substituent Effects : Methylene groups (=CH₂) may slightly reduce RI compared to methyl (-CH₃) substituents due to reduced molecular surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.